molecular formula C11H9ClO3 B1315441 methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate CAS No. 1112238-35-3

methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate

Cat. No.: B1315441
CAS No.: 1112238-35-3
M. Wt: 224.64 g/mol
InChI Key: DEGHGCFUXGDZGK-AATRIKPKSA-N
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Description

Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate is an organic compound with a complex structure that includes a chlorophenyl group and an oxobutenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3E)-4-(4-chlorophenyl)-2-oxobut-3-enoate
  • Methyl (3E)-4-(2-chlorophenyl)-2-oxobut-3-enoate
  • Ethyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate

Uniqueness

Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate is unique due to the position of the chlorine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

IUPAC Name

methyl (E)-4-(3-chlorophenyl)-2-oxobut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-15-11(14)10(13)6-5-8-3-2-4-9(12)7-8/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGHGCFUXGDZGK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C=CC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(=O)/C=C/C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112238-35-3
Record name methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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